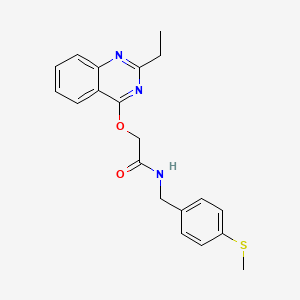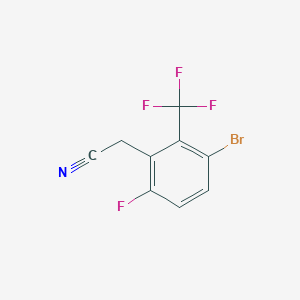
3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile (BFTPA) is a compound of significant scientific interest due to its unique properties. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of BFTPA is C9H4BrF4N. The InChI code is 1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 .Physical And Chemical Properties Analysis
BFTPA is a solid at ambient temperature . Its molecular weight is 282.04. Other physical and chemical properties like melting point, boiling point, and solubility are not specified in the available resources.Aplicaciones Científicas De Investigación
Reactivity and Characterization
- 2-Fluoro-4-(trifluoromethyl)-phenylacetonitrile, closely related to the compound , exhibits uncommon reactivity with the loss of three fluorine atoms, forming a trimeric compound. This reactivity was studied through NMR and MS/MS, proposing an unprecedented mechanism (Stazi et al., 2010).
Electrochemical Fluorination
- Electrochemical fluorination techniques have been explored for aromatic compounds, including phenylacetonitrile, which undergoes transformation in the cyano group to a trifluoromethyl group (Shainyan & Danilevich, 2006).
Synthesis of Trifluoromethyl Aryl Sulfides
- Silver(I) trifluoromethanethiolate reacts with inorganic iodide in acetonitrile to form a nucleophilic source of trifluoromethanethiolate, capable of converting activated aromatic compounds into trifluoromethyl aryl sulfides (Adams & Clark, 2000).
Synthesis of Fluorine-Containing Compounds
- The compound has potential application in the preparation of fluorine-containing phenylacetylenes, a process involving bromobenzenes and benzenes to produce various fluoro- or trifluoromethyl substituents (Kodaira & Okuhara, 1988).
Halogenation and Rearrangement Studies
- A study on the rearrangement of halo-substituted compounds, including bromo and fluoro derivatives, offers insights into the chemical behavior of similar halogenated compounds (McCord et al., 1982).
Fluoromethylation of Carbon-Carbon Multiple Bonds
- Trifluoromethyl and difluoromethyl groups, integral to compounds like 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile, are crucial in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, a key area in organic synthesis (Koike & Akita, 2016).
19F NMR Studies
- Trifluoromethyl tags, as found in the compound, are important in 19F NMR studies for understanding protein conformers or states due to their sensitivity to local environments (Ye et al., 2015).
Propiedades
IUPAC Name |
2-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUAZWMWHVWEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

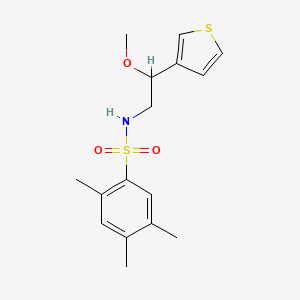

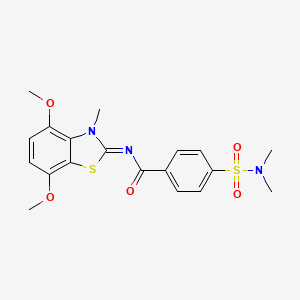
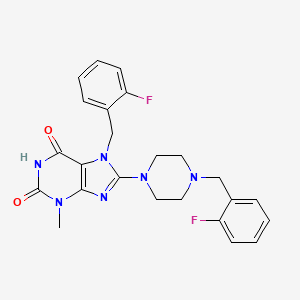
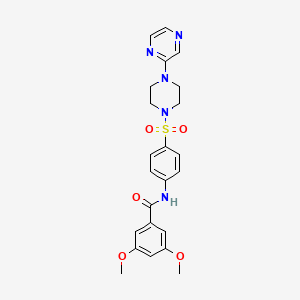
![N-cyclohexyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2419958.png)
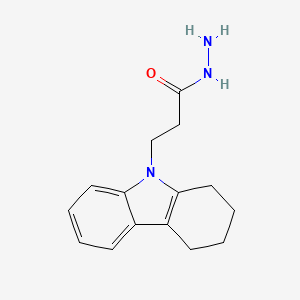
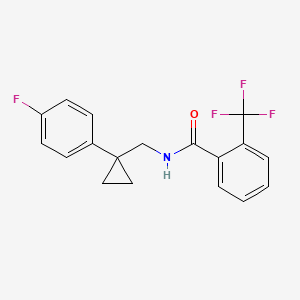
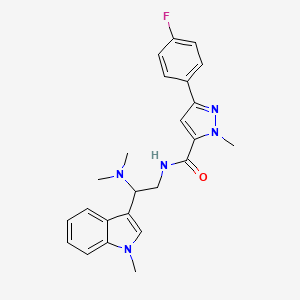
![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2419962.png)
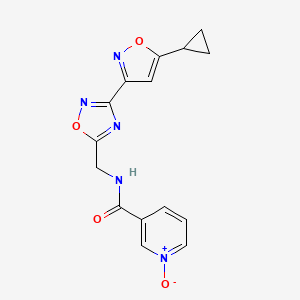
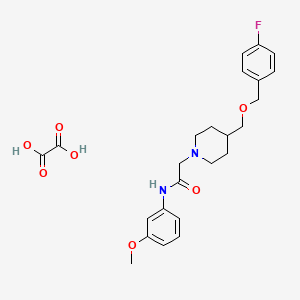
![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)
